molecular formula C18H19NO4 B2936099 [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate CAS No. 386245-82-5

[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate

Cat. No.: B2936099
CAS No.: 386245-82-5
M. Wt: 313.353
InChI Key: GCRUAJAPRANWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is a versatile chemical compound extensively used in scientific research. Its unique properties make it suitable for applications in drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate typically involves the reaction of 4-ethylphenyl isocyanate with 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is widely used in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It is explored for its potential therapeutic properties and is used in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate can be compared with other similar compounds, such as:

  • [(4-Methylphenyl)carbamoyl]methyl 3-methoxybenzoate
  • [(4-Propylphenyl)carbamoyl]methyl 3-methoxybenzoate
  • [(4-Butylphenyl)carbamoyl]methyl 3-methoxybenzoate

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ethyl group, which imparts distinct properties and applications.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-13-7-9-15(10-8-13)19-17(20)12-23-18(21)14-5-4-6-16(11-14)22-2/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRUAJAPRANWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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